Cas no 1040640-85-4 (N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
![N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1040640-85-4x500.png)
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[(3-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
- N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
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- インチ: 1S/C23H25N3O4S2/c1-30-20-9-5-6-18(16-20)17-24-23(27)22-21(10-15-31-22)32(28,29)26-13-11-25(12-14-26)19-7-3-2-4-8-19/h2-10,15-16H,11-14,17H2,1H3,(H,24,27)
- InChIKey: LPIDFQZXXRGYGI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=CC(OC)=C2)=O)SC=CC=1S(N1CCN(C2=CC=CC=C2)CC1)(=O)=O
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5268-5mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-1mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-4mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-2μmol |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-10mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-5μmol |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-10μmol |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-3mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5268-2mg |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040640-85-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamideに関する追加情報
Professional Introduction to N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (CAS No. 1040640-85-4)
N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1040640-85-4, represents a sophisticated molecular structure that combines elements of thiophene, piperazine, and aromatic sulfonamide functionalities. The unique combination of these structural motifs makes it a promising candidate for various therapeutic applications, particularly in the realm of central nervous system (CNS) disorders and neuropharmacology.
The molecular architecture of N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is characterized by a thiophene core substituted with a methyl group at the 3-position and a sulfonyl group linked to a piperazine moiety at the 3-position. This configuration imparts specific pharmacokinetic and pharmacodynamic properties that are being extensively studied in contemporary research. The presence of the 3-methoxyphenyl group enhances lipophilicity, while the piperazine ring contributes to favorable blood-brain barrier penetration, making this compound an attractive scaffold for drug design.
Recent advancements in medicinal chemistry have highlighted the potential of thiophene derivatives in addressing neurological and psychiatric disorders. The sulfonamide moiety in N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and schizophrenia. The compound's ability to interact with these systems has led to its investigation as a potential therapeutic agent in preclinical studies.
In vitro studies have demonstrated that this compound exhibits significant affinity for certain neurotransmitter receptors, including serotonin 5-HT1A and dopamine D2 receptors. These interactions suggest that it may have anxiolytic, antidepressant, and antipsychotic properties. The dual action on multiple receptor systems makes it a multitargeted compound, which is increasingly favored in modern drug discovery due to its potential to provide broader therapeutic effects with fewer side effects.
The synthesis of N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the thiophene ring followed by the introduction of the sulfonyl group and the piperazine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize unwanted byproducts.
One of the key challenges in working with this compound is its sensitivity to environmental factors such as moisture and light, which can affect its stability and reactivity. Therefore, stringent storage conditions are necessary to maintain its integrity during both synthesis and application. Researchers have developed novel encapsulation techniques to protect the compound from degradation, ensuring that its pharmacological properties are preserved.
The pharmacological profile of N-(3-methoxyphenyl)methyl]-3-[(4-phenoxy-piperazin1-yl)sulfonyl]thiophene2-carboxamide is being further explored through preclinical trials. Initial results indicate that it may offer therapeutic benefits comparable to existing drugs but with improved efficacy or reduced side effects. These findings have prompted pharmaceutical companies to invest in larger-scale clinical studies to validate its potential as a new treatment option for CNS disorders.
The role of computational chemistry in optimizing the structure of this compound cannot be overstated. Molecular modeling techniques have been used to predict how different structural modifications will affect its binding affinity and pharmacological activity. By leveraging computational tools, researchers can accelerate the drug discovery process by identifying promising candidates before conducting costly wet-lab experiments.
The environmental impact of synthesizing and using this compound is also a consideration in modern drug development. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with broader industry initiatives aimed at making pharmaceutical production more environmentally friendly without compromising on quality or efficacy.
In conclusion, N-[(3-methoxyphenyl)methyl]-3-[(4-phenoxy-piperazin1-yl)sulfonyl]thiophene2-carboxamide (CAS No. 104064085-4) represents a significant advancement in CNS drug development. Its unique molecular structure, combined with promising preclinical results, positions it as a valuable candidate for further research and potential therapeutic applications. As scientific understanding continues to evolve, this compound will likely play an important role in addressing some of the most challenging neurological disorders facing patients today.
1040640-85-4 (N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide) 関連製品
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